4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid
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Overview
Description
4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a compound that features a chloro group, a boronic acid group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid typically involves the introduction of the boronic acid group to a pre-functionalized benzoic acid derivative. One common method is the reaction of 4-chloro-3-nitrobenzoic acid with a boronic acid reagent under suitable conditions. The reaction may involve the use of a palladium catalyst and a base in an organic solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 4-Chloro-3-(dihydroxyboranyl)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols in biological molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid depends on its application:
Biochemical Interactions: The boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors.
Therapeutic Effects: In cancer therapy, boronic acid-containing compounds can inhibit proteasomes, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-hydroxybenzoic acid: Similar structure but lacks the boronic acid group.
3-Chloro-4-hydroxybenzoic acid: Similar structure but with different positions of the chloro and hydroxy groups.
4-Bromo-2-hydroxybenzoic acid: Similar structure but with a bromo group instead of a chloro group
Uniqueness
4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds with diols. This makes it particularly valuable in applications such as enzyme inhibition, drug design, and materials science .
Properties
IUPAC Name |
3-borono-4-chloro-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO6/c9-6-4(8(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYGDFGFKSCLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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